N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid
Description
N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butyl group, a methylphenoxy group, and an amine group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-5-6-13-18-15(3)11-12-16(4)19-17-10-8-7-9-14(17)2;3-1(4)2(5)6/h7-10,15-16,18H,5-6,11-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWABECMWLDBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2-methylphenoxy)hexan-2-amine typically involves a multi-step process. One common method includes the alkylation of 2-methylphenol with 1-bromohexane to form 5-(2-methylphenoxy)hexane. This intermediate is then subjected to amination using butylamine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(2-methylphenoxy)hexan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-butyl-5-(2-methylphenoxy)hexan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-5-(2-methylphenoxy)hexan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins or membranes, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-(2-chlorophenoxy)hexan-2-amine: Similar structure but with a chlorine atom instead of a methyl group.
N-butyl-5-(2-methoxyphenoxy)hexan-2-amine: Contains a methoxy group instead of a methyl group.
N-butyl-5-(2-nitrophenoxy)hexan-2-amine: Features a nitro group instead of a methyl group.
Uniqueness
N-butyl-5-(2-methylphenoxy)hexan-2-amine is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and physical properties
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